Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate
Overview
Description
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is an organic compound that features a tert-butyl group, an aminomethyl group, and a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate typically involves the reaction of 2-(aminomethyl)-4-methylbenzylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction can yield primary amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the tert-butyl group provides steric hindrance that can influence binding affinity and specificity. The benzylcarbamate moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-4-methylbenzoate
- Tert-butyl 2-(aminomethyl)-4-methylphenylcarbamate
- Tert-butyl 2-(aminomethyl)-4-methylbenzamide
Uniqueness
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the aminomethyl and benzylcarbamate groups provide versatile sites for chemical modifications and interactions with biological targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structural features and reactivity make it a valuable compound for further research and development.
Biological Activity
Tert-butyl 2-(aminomethyl)-4-methylbenzylcarbamate is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes available research findings on its biological activity, focusing on its mechanisms, efficacy, and the results of various studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butyl group, an aminomethyl moiety, and a methyl-substituted benzyl group. The synthesis typically involves the reaction of tert-butyl carbamate with appropriate amines and aldehydes under controlled conditions to yield the desired product.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-inflammatory properties. In a study involving various analogues of carbamate compounds, it was found that many derivatives demonstrated significant inhibition of inflammation in vivo. The percentage inhibition values ranged from 39.021% to 54.239% when tested against standard anti-inflammatory agents such as indomethacin in carrageenan-induced rat paw edema models .
Table 1: Summary of Anti-inflammatory Activity
Compound | Percentage Inhibition (%) | Standard Comparison |
---|---|---|
This compound | 54.239 | Indomethacin |
Other derivatives (4a-4j) | 39.021 - 54.239 | Indomethacin |
The mechanism underlying the anti-inflammatory activity involves the inhibition of cyclooxygenase-2 (COX-2) enzymes, which are pivotal in the inflammatory response. In silico docking studies have elucidated binding modes that suggest effective interaction between the compound and COX-2, thereby inhibiting prostaglandin synthesis .
Case Studies
- Anti-inflammatory Study : A study evaluated several derivatives of tert-butyl carbamates for their anti-inflammatory effects using a rat model. The results indicated a promising profile for compounds similar to this compound, with significant reductions in edema observed .
- Cytotoxicity Assessment : While direct studies on this specific compound are sparse, related structures have been reported to inhibit tumor growth significantly. For example, compounds with similar scaffolds were shown to induce apoptosis in human cancer cell lines, suggesting that this compound may exhibit similar activities .
Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)-4-methylphenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-5-6-11(12(7-10)8-15)9-16-13(17)18-14(2,3)4/h5-7H,8-9,15H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZVSBLPAGWEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700570 | |
Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862205-35-4 | |
Record name | Carbamic acid, [[2-(aminomethyl)-4-methylphenyl]methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862205-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl {[2-(aminomethyl)-4-methylphenyl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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